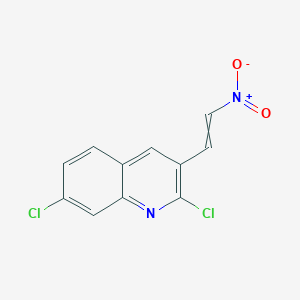
Fluorescent Brightener 54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These agents are designed to enhance the appearance of color and brightness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This property makes Fluorescent Brightener 54 particularly valuable in industries such as textiles, paper, and detergents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 54 typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization to produce the pyrazoline ring structure. The final step involves sulfonation to introduce the benzenesulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescent Brightener 54 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its optical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Fluorescent Brightener 54 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples, enhancing contrast and detail.
Medicine: this compound is used in diagnostic assays and imaging techniques to detect specific biomolecules or structures.
Industry: In addition to its use in textiles, paper, and detergents, the compound is also utilized in plastics and coatings to improve visual appearance and brightness
Mécanisme D'action
The mechanism of action of Fluorescent Brightener 54 involves the absorption of ultraviolet light, which excites the electrons in the molecule to a higher energy state. As the electrons return to their ground state, they release energy in the form of visible blue light. This fluorescence effect enhances the perceived brightness and whiteness of the treated materials .
Molecular Targets and Pathways: The primary molecular targets of this compound are the chromophores within the compound that absorb and emit light. The pathways involved include the excitation of electrons and subsequent fluorescence emission, which is a physical rather than a chemical process .
Comparaison Avec Des Composés Similaires
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
- 4,4’-diamino-2,2’-stilbenedisulfonic acid
- Tinopal CBS
- Uvitex OB
Propriétés
Numéro CAS |
12768-89-7 |
|---|---|
Formule moléculaire |
C8H3BrCl2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



